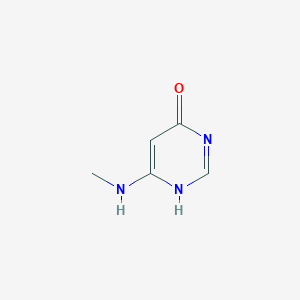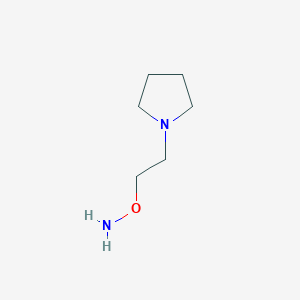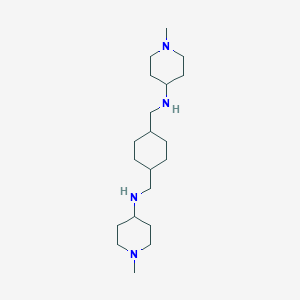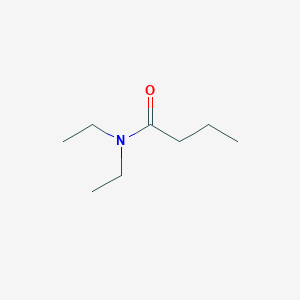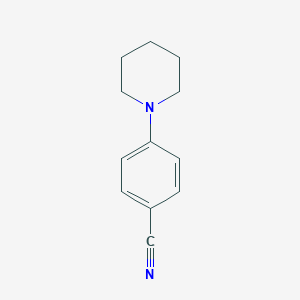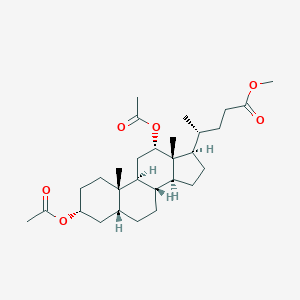![molecular formula C11H19O- B072238 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate CAS No. 1308-82-3](/img/structure/B72238.png)
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate, also known as menthol, is a natural compound found in peppermint and other mint plants. It has been used for centuries for its medicinal properties and is widely used in the food, cosmetic, and pharmaceutical industries. In
Mécanisme D'action
Menthol acts on the body through several mechanisms. It activates the cold-sensitive receptors in the skin, which produces a cooling sensation and can help to relieve pain. It also acts as a mild anesthetic and can help to reduce inflammation. Menthol has been found to have an effect on the TRPM8 receptor, which is involved in pain sensation and temperature regulation.
Effets Biochimiques Et Physiologiques
Menthol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve respiratory function, and have a calming effect on the nervous system. Menthol has also been found to have an effect on the immune system, with studies showing that it can increase the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Menthol has several advantages for use in lab experiments. It is a natural compound and is widely available, making it easy to obtain for research purposes. It also has a wide range of applications, making it useful for studying different physiological systems. However, (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate does have some limitations. It can be difficult to work with in certain experiments due to its volatility and can also be irritating to the skin and mucous membranes.
Orientations Futures
There are several future directions for research on (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate can reduce inflammation in a variety of systems, and further research is needed to explore its potential as a treatment for inflammatory conditions. Another area of interest is its potential as an anti-cancer agent. Studies have shown that (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate can inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, there is interest in exploring the use of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
Menthol can be synthesized from peppermint oil through a process called fractional distillation. The oil is first extracted from the plant and then heated to separate the (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate from other compounds. The (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate is then purified through a process of crystallization.
Applications De Recherche Scientifique
Menthol has been extensively studied for its medicinal properties and has been found to have a wide range of applications. It has been used as a topical analgesic for pain relief, as a decongestant for respiratory issues, and as a flavoring agent in food and beverages. Menthol has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
1308-82-3 |
|---|---|
Nom du produit |
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
Formule moléculaire |
C11H19O- |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
InChI |
InChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1 |
Clé InChI |
MCJZOJPTTRMDJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C[O-])C)C |
SMILES canonique |
CC1(C2CCC1(C(C2)C[O-])C)C |
Synonymes |
BORNITE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



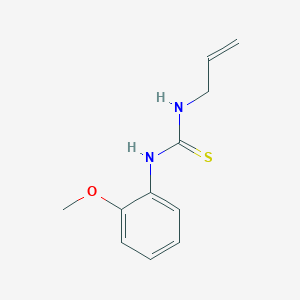
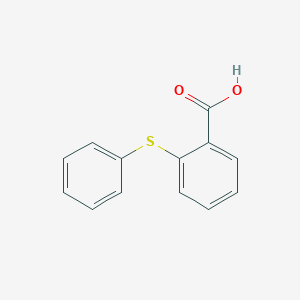
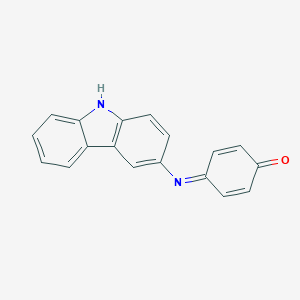

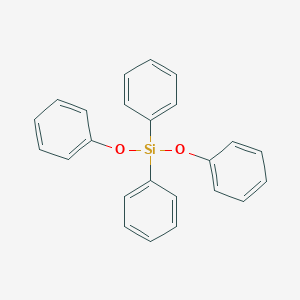

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
